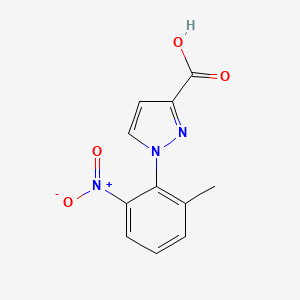
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methyl group and a nitro group on the phenyl ring, as well as a carboxylic acid group on the pyrazole ring
Vorbereitungsmethoden
The synthesis of 1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The nitration of 2-methylphenyl compounds to introduce the nitro group.
Cyclization: The formation of the pyrazole ring through cyclization reactions involving hydrazine derivatives.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions.
Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common reagents used in these reactions include hydrogen gas, halogens, alcohols, and strong acids or bases. Major products formed from these reactions include amino derivatives, halogenated compounds, and esters.
Wissenschaftliche Forschungsanwendungen
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
Vergleich Mit ähnlichen Verbindungen
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Methylphenyl)-1H-pyrazole-3-carboxylic acid: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-(2-Nitrophenyl)-1H-pyrazole-3-carboxylic acid: Lacks the methyl group, which may affect its steric properties and interactions with molecular targets.
1-(2-Methyl-6-nitrophenyl)-1H-pyrazole-5-carboxylic acid: The position of the carboxylic acid group is different, which may influence its chemical and biological properties.
Eigenschaften
Molekularformel |
C11H9N3O4 |
|---|---|
Molekulargewicht |
247.21 g/mol |
IUPAC-Name |
1-(2-methyl-6-nitrophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9N3O4/c1-7-3-2-4-9(14(17)18)10(7)13-6-5-8(12-13)11(15)16/h2-6H,1H3,(H,15,16) |
InChI-Schlüssel |
IKYTXJRIUCWSPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N2C=CC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(6,7-Dihydro-4h-pyrano[4,3-d]thiazol-2-yl)propan-1-amine](/img/structure/B13171468.png)

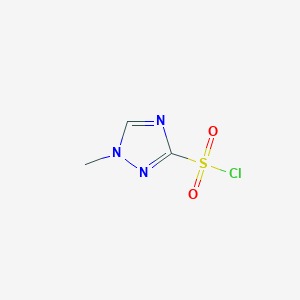
![3-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13171480.png)
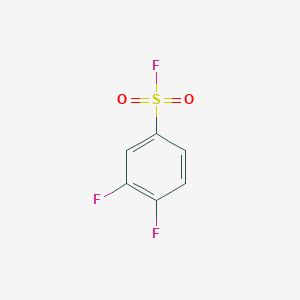

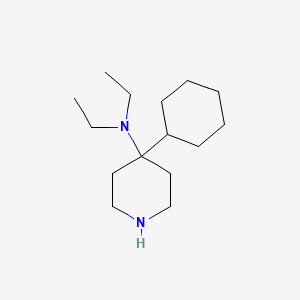

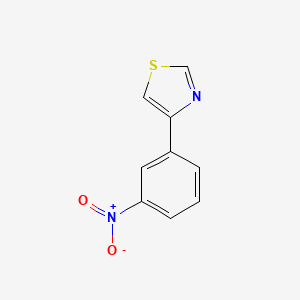
![4-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,3-thiadiazole](/img/structure/B13171520.png)
![Methyl 2-aza-5-silaspiro[4.4]nonane-3-carboxylate](/img/structure/B13171526.png)
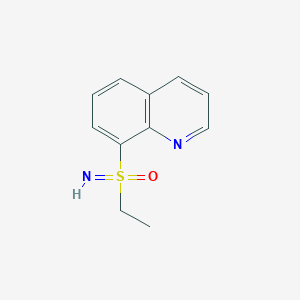
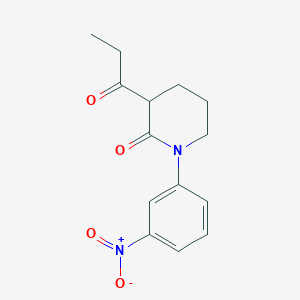
![4-[5-(Aminomethyl)-2-furyl]benzamide](/img/structure/B13171547.png)
